molecular formula C17H29Cl2N3OS B12716634 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride CAS No. 93798-91-5

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride

Cat. No.: B12716634
CAS No.: 93798-91-5
M. Wt: 394.4 g/mol
InChI Key: YRQONWXZTRMGSE-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride is a complex organic compound with a molecular formula of C17H27N3OS. This compound is known for its unique structure, which includes a pyrrole ring, a carboxamide group, and a thienylmethylamino propyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group. The thienylmethylamino propyl side chain is then attached through a series of reactions involving amination and alkylation. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride can be compared with other similar compounds, such as:

    1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but differ in their side chains.

    Thienylmethylamino compounds: These compounds have the thienylmethylamino group but may have different core structures. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.

Properties

CAS No.

93798-91-5

Molecular Formula

C17H29Cl2N3OS

Molecular Weight

394.4 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-[2-(thiophen-2-ylmethylamino)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C17H27N3OS.2ClH/c1-12(18-11-13-7-6-8-22-13)10-19-15(21)14-9-16(2,3)20-17(14,4)5;;/h6-9,12,18,20H,10-11H2,1-5H3,(H,19,21);2*1H

InChI Key

YRQONWXZTRMGSE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC(NC1(C)C)(C)C)NCC2=CC=CS2.Cl.Cl

Origin of Product

United States

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